molecular formula C11H19NO4 B2712170 Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate CAS No. 1772605-55-6

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate

Cat. No.: B2712170
CAS No.: 1772605-55-6
M. Wt: 229.276
InChI Key: MBRMXIXLBIZMPR-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a hydroxyl group, and a 2-oxopropyl substituent at the 3-position of the azetidine ring. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl and ketone functionalities contribute to its reactivity in further derivatization. Its synthesis typically involves multi-step procedures, including alkylation or condensation reactions, as seen in related azetidine derivatives .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-8(13)5-11(15)6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRMXIXLBIZMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with an appropriate ketone, such as acetone, under basic conditions. The reaction is usually carried out in the presence of a base like sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring and hydroxy group may play a role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences between the target compound and analogous azetidine derivatives:

Compound Name Substituents/R-Groups Key Functional Groups Molecular Weight (g/mol) Biological Activity (if reported)
Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate 3-hydroxy, 3-(2-oxopropyl) Hydroxyl, ketone, Boc Not reported Potential NO inhibition (inferred)
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate 3-(2-oxoethyl) Ketone, Boc Not reported Not reported
Tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate 3-(2-isopropoxy-2-oxoethylidene) α,β-unsaturated ester, Boc 256.1543 (M+H)+ Not reported
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 3-fluoro, 3-(hydroxymethyl) Fluorine, hydroxymethyl, Boc Not reported Enhanced metabolic stability (inferred)
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate 3-benzyl, 2-oxo Ester, benzyl, Boc 289.168 Not reported
3-Hydroxy-3-(2-oxopropyl)indolin-2-one Indolin-2-one core with 3-hydroxy, 3-(2-oxopropyl) Hydroxyl, ketone, lactam Not reported IC₅₀ = 34 μM (NO inhibition in macrophages)

Key Observations:

  • Functional Group Impact : The target compound’s hydroxyl and ketone groups contrast with fluorinated analogs (e.g., 3-fluoro derivatives in ), which may improve metabolic stability. The α,β-unsaturated ester in introduces conjugation, enhancing reactivity in Michael additions.
  • Biological Activity: While the indolin-2-one analog exhibits explicit NO inhibition, the azetidine core in the target compound may alter binding affinity due to ring strain and conformational differences.

Physicochemical Properties

  • Solubility : The Boc group enhances solubility in organic solvents (e.g., CH₂Cl₂, EtOAc) compared to unprotected azetidines .
  • Stability : Fluorinated analogs (e.g., ) exhibit improved stability under acidic/basic conditions due to the strong C-F bond.
  • Reactivity : The target compound’s hydroxyl group may participate in hydrogen bonding, while ketones enable nucleophilic additions, contrasting with the electrophilic character of α,β-unsaturated esters in .

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